N-cyclopropyl-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide
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Description
The compound you’re asking about is a complex organic molecule that contains an indole group, a cyclopropyl group, a dimethylamino group, and an ethanediamide group . Indole is a heterocyclic compound that is widely distributed in both natural and synthetic compounds . It’s known for its broad range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring . The cyclopropyl group is a three-membered ring, and the dimethylamino group consists of a nitrogen atom bonded to two methyl groups and one other group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the indole group could contribute to its aromaticity .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, they can inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with cellular processes . The specific effects depend on the structure of the derivative and the nature of its target.
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their ability to interact with multiple targets . These can include pathways involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that the effects are diverse and depend on the specific targets and pathways involved .
Future Directions
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-26(2)19-11-7-17(8-12-19)21(15-24-22(28)23(29)25-18-9-10-18)27-14-13-16-5-3-4-6-20(16)27/h3-8,11-12,18,21H,9-10,13-15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLOBFYOGBBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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